molecular formula C16H22Cl2N2O2 B14859288 3-(2,5-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(2,5-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14859288
M. Wt: 345.3 g/mol
InChI Key: PQTVHDVCKGIKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(2,5-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a dichlorobenzyl group and a tert-butyl ester group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(2,5-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperazine ring and the dichlorobenzyl group.

    Formation of Piperazine Derivative: The piperazine ring is reacted with 2,5-dichlorobenzyl chloride under basic conditions to form the intermediate compound.

    Esterification: The intermediate compound is then esterified with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the production of ®-3-(2,5-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the piperazine ring.

    Reduction: Reduction reactions can occur at the dichlorobenzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Products include oxidized derivatives of the piperazine ring.

    Reduction: Reduced derivatives of the dichlorobenzyl group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

®-3-(2,5-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of piperazine derivatives’ biological activity.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-3-(2,5-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,5-Dichloroaniline: Shares the dichlorobenzyl group but lacks the piperazine ring and tert-butyl ester.

    Piperazine: The parent compound without the dichlorobenzyl and tert-butyl ester groups.

    N-Benzylpiperazine: Contains the benzyl group but not the dichloro substitution or tert-butyl ester.

Uniqueness: ®-3-(2,5-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications.

Properties

Molecular Formula

C16H22Cl2N2O2

Molecular Weight

345.3 g/mol

IUPAC Name

tert-butyl 3-[(2,5-dichlorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22Cl2N2O2/c1-16(2,3)22-15(21)20-7-6-19-13(10-20)9-11-8-12(17)4-5-14(11)18/h4-5,8,13,19H,6-7,9-10H2,1-3H3

InChI Key

PQTVHDVCKGIKJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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